N(4)-Hydroxycytidine

描述

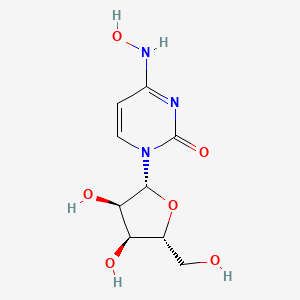

4-羟基胞嘧啶核苷是一种核苷类似物,因其抗病毒特性而备受关注。 该化合物最早在 1980 年的文献中被描述,并因其对细菌和噬菌体的强诱变作用而受到认可 。 该化合物对多种病毒具有抗病毒活性,包括委内瑞拉马脑炎病毒和人类冠状病毒 。 它也是莫努匹拉韦药物中的活性成分,该药物已被用于治疗 COVID-19 .

准备方法

4-羟基胞嘧啶核苷的合成涉及多个步骤:

起始原料: 该过程始于核糖衍生物。

中间体形成: 这些衍生物经过各种中间体合成步骤和偶联条件.

N-羟基化: 最后一步涉及胞嘧啶的 N-羟基化,可在温和的反应条件下实现.

化学反应分析

4-羟基胞嘧啶核苷会经历几种类型的化学反应:

科学研究应用

Antiviral Mechanism of Action

NHC acts primarily by:

- Incorporation into Viral RNA : Once inside an infected cell, NHC is phosphorylated to its active form (NHC-TP) and incorporated into the viral RNA by RNA-dependent RNA polymerase (RdRp). This incorporation leads to erroneous base pairing during replication .

- Induction of Mutagenesis : The incorporation of NHC results in a high mutation rate within the viral genome, which can overwhelm the virus's ability to maintain a stable genome and propagate effectively .

- Broad-Spectrum Activity : NHC exhibits antiviral activity against various RNA viruses, including coronaviruses (e.g., SARS-CoV-2), influenza viruses, and bunyaviruses .

Treatment of COVID-19

NHC has been extensively studied for its role in treating COVID-19. Clinical trials have demonstrated that molnupiravir, as a prodrug of NHC, can reduce viral load and improve clinical outcomes in patients with COVID-19. Notably:

- Efficacy in Reducing Hospitalization : Studies indicate that patients treated with molnupiravir had lower rates of hospitalization compared to those receiving placebo .

- Mechanism Against Variants : Research shows that NHC can effectively inhibit SARS-CoV-2 variants by inducing mutations that hinder viral replication .

Other Viral Infections

Beyond COVID-19, NHC has shown potential against several other viral pathogens:

- Influenza : NHC demonstrated significant antiviral activity against both influenza A and B viruses, providing a promising avenue for treatment options where traditional antivirals may fail .

- Bunyaviruses : In animal models, NHC has been effective against La Crosse virus and other bunyaviruses, reducing neurological disease progression significantly .

Case Study 1: Efficacy Against La Crosse Virus

In a controlled study involving mice infected with La Crosse virus:

- Treatment Regimen : Mice were administered molnupiravir starting on the day of infection.

- Outcomes : The treatment led to a 31% reduction in neurological disease development and significantly lower viral titers in the central nervous system compared to untreated controls .

Case Study 2: Resistance Development

A study examining the emergence of resistance in SARS-CoV-2 variants highlighted:

- Mutation Patterns : Deep sequencing revealed that exposure to NHC accelerated the emergence of mutations associated with immune escape.

- Clinical Implications : These findings underscore the need for continuous monitoring of viral mutations in response to antiviral therapies like NHC .

Pharmacokinetics

The pharmacokinetic profile of NHC indicates variable absorption and distribution:

- Bioavailability : While NHC shows good oral bioavailability in mice, studies suggest limited bioavailability in non-human primates, which may impact clinical efficacy .

- Tissue Distribution : Concentrations of NHC have been measured in saliva and nasal secretions during clinical trials, indicating potential effectiveness at sites of viral entry .

作用机制

4-羟基胞嘧啶核苷通过在组织中被磷酸化为其活性 5'-三磷酸形式发挥作用。 该化合物靶向 RNA 依赖性 RNA 聚合酶,导致病毒 RNA 合成的破坏 .

相似化合物的比较

4-羟基胞嘧啶核苷通常与其他核苷类似物进行比较,例如瑞德西韦和利巴韦林:

4-羟基胞嘧啶核苷的独特之处在于它能够在病毒 RNA 中诱导高突变率,使其特别有效地对抗像 SARS-CoV-2 这样的快速变异病毒 .

结论

4-羟基胞嘧啶核苷是一种用途广泛且有效的化合物,在抗病毒研究和治疗中具有重要的应用。其诱导病毒错误灾难的独特机制使其有别于其他核苷类似物,使其成为对抗病毒感染的宝贵工具。

生物活性

N(4)-Hydroxycytidine (NHC) is a nucleoside analogue that has garnered significant attention due to its broad-spectrum antiviral activity against various RNA viruses, including coronaviruses and influenza viruses. This article explores the biological activity of NHC, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Overview of this compound

NHC is a small molecule that functions as a ribonucleoside analogue. It is particularly noted for its role in the treatment of viral infections, including those caused by SARS-CoV-2, the virus responsible for COVID-19. The compound is phosphorylated in tissues to form its active triphosphate form, which is then incorporated into viral RNA during replication, leading to an accumulation of mutations that can inhibit viral propagation—a phenomenon known as "viral error catastrophe" .

The antiviral activity of NHC is primarily attributed to its ability to induce lethal mutagenesis in viral populations. By mimicking natural nucleotides, NHC integrates into the viral RNA and causes errors during replication. This results in a high mutation rate that ultimately leads to viral extinction .

- Target Viruses : NHC has shown efficacy against a range of viruses:

- Coronaviruses : Effective against SARS-CoV-2, MERS-CoV, and murine hepatitis virus (MHV).

- Influenza Viruses : Inhibits various strains including H1N1 and H3N2.

- Other RNA Viruses : Demonstrated activity against Venezuelan equine encephalitis virus (VEEV), Ebola virus, and respiratory syncytial virus (RSV) .

Pharmacokinetics

Absorption and Bioavailability :

- NHC exhibits oral bioavailability in mice but is poorly bioavailable in non-human primates . This discrepancy highlights the need for further research into its pharmacokinetic properties across different species.

Distribution and Metabolism :

- After administration, NHC distributes into tissues where it is phosphorylated to its active form. The metabolic pathways include hydrolytic deamination leading to uridine formation .

Antiviral Efficacy Against SARS-CoV-2

Recent studies have demonstrated that NHC effectively inhibits SARS-CoV-2 replication. For instance:

- Study 1 : In vitro testing revealed an EC50 value (the concentration required for 50% inhibition of viral replication) of approximately 16.5 µM for NHC against SARS-CoV-2 .

- Study 2 : A novel analog of NHC, β-D-N4-O-isobutyrylcytidine (compound 8a), exhibited enhanced antiviral activity with an EC50 of 3.50 µM against SARS-CoV-2, outperforming both NHC and remdesivir .

Broader Spectrum Activity

NHC has been shown to inhibit a variety of RNA viruses beyond coronaviruses:

- Influenza Viruses : In vitro studies indicated that β-D-N4-O-isobutyrylcytidine also had potent activity against influenza A (H1N1 and H3N2) and B viruses with EC50 values ranging from 3.40 µM to 7.30 µM .

- Dengue Virus : The same compound showed promising results against Dengue virus serotype 2 (DENV-2) with an EC50 value of 3.95 µM .

Comparative Summary of Antiviral Activities

| Compound | Virus Type | EC50 (µM) | Cytotoxicity CC50 (µM) |

|---|---|---|---|

| This compound | SARS-CoV-2 | >16.5 | >100 |

| β-D-N4-O-isobutyrylcytidine | SARS-CoV-2 | 3.50 | >100 |

| β-D-N4-O-isobutyrylcytidine | Influenza A H1N1 | 5.80 | >100 |

| β-D-N4-O-isobutyrylcytidine | Influenza B | 3.40 | >100 |

| β-D-N4-O-isobutyrylcytidine | DENV-2 | 3.95 | >100 |

属性

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O6/c13-3-4-6(14)7(15)8(18-4)12-2-1-5(11-17)10-9(12)16/h1-2,4,6-8,13-15,17H,3H2,(H,10,11,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUAIINAJCDIPM-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1NO)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1NO)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186274 | |

| Record name | N(4)-Hydroxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

N4-hydroxycytidine is phosphorylated in tissue to the active 5’-triphosphate form, which is incorporated into the genome of new virions, resulting in the accumulation of inactivating mutations, known as viral error catastrophe. A [remdesivir] resistant mutant mouse hepatitis virus has also been shown to have increased sensitivity to N4-hydroxycytidine. | |

| Record name | N4-Hydroxycytidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15660 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

3258-02-4 | |

| Record name | N4-Hydroxycytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3258-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(4)-Hydroxycytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003258024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N4-Hydroxycytidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15660 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N(4)-Hydroxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyimino)-1,2,3,4-tetrahydropyrimidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N4-HYDROXYCYTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3D11PV2O4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is β-d-N4-hydroxycytidine (NHC) and how does it exert its antiviral activity?

A1: β-d-N4-hydroxycytidine, also known as NHC or EIDD-1931, is a ribonucleoside analog with broad-spectrum antiviral activity. It primarily acts as a potent antiviral through a mechanism called "lethal mutagenesis." [] NHC is incorporated into the viral RNA during replication, acting as a defective substrate for the viral RNA-dependent RNA polymerase (RdRp). [, , , ] This incorporation introduces mutations in the viral genome, ultimately leading to an error catastrophe that inhibits viral replication. [, ]

Q2: What is the chemical structure of NHC?

A2: NHC is a cytidine nucleoside analog where a hydroxyl group replaces the amine group at the 4-position of the cytosine base.

Q3: What is molnupiravir and how is it related to NHC?

A3: Molnupiravir (EIDD-2801) is the orally bioavailable prodrug of NHC. [, , , , , ] It is metabolized in vivo to release the active antiviral, NHC. [, , , ]

Q4: What types of viruses has NHC demonstrated activity against in preclinical studies?

A4: NHC has shown potent in vitro and in vivo activity against various RNA viruses, including:

- Coronaviruses: SARS-CoV-2 [, , , , , , ], SARS-CoV [, , , ], MERS-CoV [, , , , , ] and several bat coronaviruses []

- Influenza viruses: Influenza A and B viruses [, ]

- Alphaviruses: Chikungunya virus [], Venezuelan equine encephalitis virus (VEEV) [, ], Eastern equine encephalitis virus (EEEV), and Western equine encephalitis virus (WEEV) []

- Other RNA viruses: Ebola virus [], Nipah virus, La Crosse virus, Jamestown Canyon virus, and Cache Valley virus []

Q5: How does the antiviral activity of NHC compare to other nucleoside analogs like ribavirin and favipiravir?

A5: NHC is significantly more potent than ribavirin and favipiravir against a range of RNA viruses. [, ] For instance, NHC exhibited greater efficacy than ribavirin against VEEV. [] Additionally, it outperformed both ribavirin and favipiravir in inhibiting La Crosse virus in neuronal cells. []

Q6: Does NHC's antiviral activity rely on the proofreading activity of the viral RNA polymerase?

A6: Studies suggest that NHC can effectively inhibit viruses even with intact proofreading activity, unlike other nucleoside analogs like ribavirin. [] This finding indicates a unique interaction between NHC and the viral RNA polymerase that allows it to bypass or overcome the proofreading mechanism. []

Q7: Does the antiviral activity of NHC translate to in vivo models?

A7: Yes, both NHC and its prodrug molnupiravir have demonstrated therapeutic efficacy in animal models of various viral infections.

- SARS-CoV-2: Molnupiravir has shown efficacy in reducing viral load and improving lung function in mouse models of SARS-CoV-2 infection. []

- MERS-CoV: Molnupiravir has proven effective in reducing viral load, improving lung function, and mitigating weight loss in mouse models of MERS-CoV infection. []

- Influenza: Oral administration of molnupiravir significantly reduced viral load and alleviated symptoms like fever, lung inflammation, and tissue damage in ferret models of influenza infection. []

- Ebola: Oral administration of NHC significantly improved survival rates, reduced disease severity, and lowered viral load in mouse models of Ebola virus infection. []

- La Crosse virus: Oral administration of molnupiravir reduced disease severity in mice infected with La Crosse virus, both through intraperitoneal and intranasal routes. []

Q8: What is the genetic barrier to resistance for NHC against RNA viruses?

A8: NHC has demonstrated a high genetic barrier to resistance development in several RNA viruses, including SARS-CoV-2, MERS-CoV, and influenza. [, , ] This high barrier is attributed to the accumulation of multiple potentially deleterious mutations in the viral genome, making it challenging for the virus to develop resistance. []

Q9: Does NHC affect host cell DNA?

A9: While NHC primarily targets viral RNA polymerase, studies have explored its potential impact on host cell DNA.

- In vitro: Some studies using bacterial and mammalian cell lines have reported that NHC can induce mutations in host cell DNA. [, ]

Q10: What are the potential implications of NHC's interaction with Uridine-Cytidine Kinase 2 (UCK2) for its mutagenicity?

A10: Recent research has identified a link between NHC's mutagenic activity and the cellular enzyme Uridine-Cytidine Kinase 2 (UCK2). [] This enzyme plays a role in the metabolism of pyrimidine nucleosides, including NHC. Studies have shown that:

- Inactivating UCK2 increases cellular tolerance to NHC and reduces its mutagenic effects. []

- Overexpressing UCK2 enhances the mutagenic activity of NHC. []

Q11: What is the pharmacokinetic profile of NHC?

A11: Studies have investigated the pharmacokinetic properties of both molnupiravir and NHC.

- Molnupiravir: Molnupiravir exhibits good oral bioavailability in humans, ferrets, and non-human primates. [, ] It is rapidly absorbed and metabolized into NHC. [, ]

Q12: Are there any analytical methods available for the detection and quantification of NHC?

A12: Several analytical methods have been developed and validated for the accurate quantification of NHC in various biological matrices. These methods typically involve:

- Sample preparation: Protein precipitation using solvents like acetonitrile is a common approach for extracting NHC from biological samples. [, , ]

- Separation: High-performance liquid chromatography (HPLC) is widely used for separating NHC from other components in the sample. [, , ]

- Detection: Tandem mass spectrometry (MS/MS) is frequently employed for the specific and sensitive detection of NHC. [, , ]

Q13: What is the current status of NHC in terms of clinical development and approval?

A14: While NHC itself is not clinically approved, its prodrug, molnupiravir, has received conditional marketing authorization from the UK's MHRA and emergency use authorization from the US FDA for treating mild-to-moderate COVID-19 in adults at high risk of developing severe illness. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。